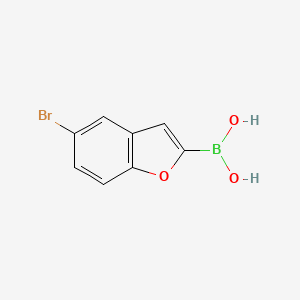

(5-Bromobenzofuran-2-yl)boronic acid

Description

Overview of Benzofuran-Based Scaffolds in Advanced Synthesis

Benzofuran (B130515) is a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring. This structural motif is found in a vast number of biologically active natural products and synthetic compounds. researchgate.netnih.gov The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. taylorandfrancis.com

Derivatives of benzofuran exhibit a broad spectrum of pharmacological activities, including:

Antimicrobial researchgate.netnih.gov

Antitumor researchgate.nettaylorandfrancis.com

Anti-inflammatory nih.govtaylorandfrancis.com

Antifungal nih.gov

Antiviral taylorandfrancis.com

The versatility of the benzofuran core allows chemists to synthesize a diverse library of compounds with potential therapeutic applications. acs.org Its utility also extends to materials science, where benzofuran-based polymers and organic electronics are being explored. researchgate.netnumberanalytics.com The development of new and efficient methods for synthesizing and functionalizing benzofurans remains an active area of research. acs.orgnumberanalytics.com

Significance of Boronic Acid Functionality in Modern Synthetic Methodologies

The boronic acid group (-B(OH)₂) is a functional group of immense importance in modern organic synthesis. nbinno.com Boronic acids are generally stable, have low toxicity, and are easy to handle, making them ideal reagents for a variety of chemical reactions. nih.govboronmolecular.com

The most notable application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction . wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.org The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.orgmdpi.com

The advantages of the Suzuki-Miyaura coupling include:

Mild reaction conditions

High tolerance of functional groups

Commercial availability of a wide range of boronic acids

Low toxicity of byproducts

Beyond the Suzuki reaction, boronic acids participate in a range of other important transformations, including Chan-Lam coupling (forming carbon-heteroatom bonds) and Petasis reactions. pharmiweb.com Their ability to reversibly bind with diols, such as sugars and glycoproteins, has also led to their use in the development of sensors and drug delivery systems. boronmolecular.comacs.org

The combination of the versatile benzofuran scaffold and the powerful reactivity of the boronic acid group makes (5-Bromobenzofuran-2-yl)boronic acid a highly valuable reagent for the synthesis of complex and biologically active molecules. smolecule.com

Properties

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMBWRQPVIXJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587353 | |

| Record name | (5-Bromo-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331833-99-9 | |

| Record name | (5-Bromo-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromobenzofuran 2 Yl Boronic Acid and Its Chemical Analogues

Established Synthetic Routes to (5-Bromobenzofuran-2-yl)boronic Acid

The most common and established method for the synthesis of this compound is the direct lithiation of 5-bromobenzofuran (B130475) followed by borylation. This approach takes advantage of the enhanced acidity of the proton at the C2 position of the benzofuran (B130515) ring, which allows for selective deprotonation using a strong organolithium base.

The general procedure involves dissolving 5-bromobenzofuran in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and cooling the solution to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon). A strong base, most commonly n-butyllithium (n-BuLi), is then added dropwise to effect deprotonation at the C2 position, generating a 2-lithio-5-bromobenzofuran intermediate. This highly reactive organolithium species is then quenched by the addition of a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions during aqueous workup to yield the final this compound. smolecule.commdpi.com

This lithiation-borylation sequence is a powerful and widely used method for preparing arylboronic acids from the corresponding haloarenes or directly from C-H bonds that are sufficiently acidic. acs.org The key features of this reaction are its high regioselectivity and efficiency, provided that strictly anhydrous conditions and low temperatures are maintained to prevent side reactions. bris.ac.uk

Table 1: Typical Reaction Parameters for Lithiation-Borylation

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Starting Material | 5-Bromobenzofuran | Provides the core molecular scaffold. |

| Base | n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) | Deprotonates the acidic C2-H of the benzofuran ring. |

| Boron Source | Triisopropyl borate [B(O-iPr)3] or Trimethyl borate [B(OMe)3] | Acts as an electrophile to trap the organolithium intermediate. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et2O) | Solubilizes reactants and intermediates. |

| Temperature | -78 °C | Controls reactivity and prevents decomposition of the unstable lithiated intermediate. |

| Workup | Aqueous acid (e.g., HCl) | Hydrolyzes the boronate ester to the final boronic acid. |

An alternative, though less direct, established route involves the formation of a Grignard reagent. However, for this specific substrate, direct deprotonation is generally preferred due to the high acidity of the C2 proton, making the lithiation-borylation sequence more straightforward. organic-chemistry.org

Advanced Borylation Techniques for Benzofuran Architectures

Beyond traditional lithiation-borylation, advanced catalytic methods have been developed that offer alternative pathways to borylated benzofurans, often with improved functional group tolerance and different regioselectivity.

A notable advanced technique for synthesizing borylated benzofuran analogues is the gold-catalyzed intramolecular alkoxyboration of alkynes. nih.govthieme-connect.comacs.org This method does not borylate a pre-formed benzofuran ring but rather constructs the borylated heterocycle in a single step from an acyclic precursor. The process starts with an ortho-alkynylphenol, which reacts in situ with a boron source (e.g., B-chlorocatecholborane) to form a boric ester intermediate. orgsyn.org A gold catalyst, such as IPrAuTFA (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), then facilitates the ring-closing addition of the B–O sigma bond across the alkyne. nih.govorgsyn.org

This reaction is significant as it represents an unprecedented activation of the strong B-O bond and provides access to 3-borylated benzofurans, a regioisomer not accessible through the standard C2-lithiation route. thieme-connect.comorgsyn.org The resulting boronic esters can be converted to more stable derivatives, such as potassium organotrifluoroborates or MIDA boronates, for easier handling and purification. acs.org This methodology provides a novel disconnection for constructing these valuable heterocyclic building blocks. nih.gov

A key advantage of modern catalytic borylation methods is their broad functional group tolerance, which often surpasses that of traditional organolithium chemistry. acs.orgnih.gov Lithiation-borylation requires the absence of electrophilic functional groups (like esters and nitriles) and acidic protons, as these would be attacked by the highly basic organolithium intermediate. acs.org

In contrast, transition-metal-catalyzed C–H borylation, particularly using iridium catalysts, offers a much wider tolerance. nih.gov Iridium-catalyzed reactions can directly convert aromatic C–H bonds to C–B bonds in the presence of various functional groups, including halides, esters, amides, and nitriles. acs.orgresearchgate.net This method relies on steric and electronic factors for regiocontrol and does not involve highly basic intermediates, thus avoiding the common incompatibilities of lithiation routes. nih.govumich.edu For a substrate like 5-bromobenzofuran, iridium-catalyzed borylation could theoretically functionalize other C-H positions based on steric accessibility, offering a complementary strategy to the electronically-driven C2-lithiation. umich.edu

Similarly, palladium-catalyzed borylation methods, such as the Miyaura borylation of aryl halides, also exhibit excellent functional group compatibility. researchgate.net While typically used on aryl halides, related palladium-catalyzed C-H functionalization reactions on benzofurans demonstrate the robustness of this catalytic system toward various functionalities. nih.gov The alkoxyboration reaction also shows remarkable functional group compatibility, tolerating aryl halides, esters, amides, nitriles, and silyl (B83357) ethers, which would be incompatible with organolithium-based methods. acs.orgthieme-connect.com

Table 2: Comparison of Functional Group Tolerance

| Method | Tolerated Functional Groups | Incompatible Functional Groups |

|---|---|---|

| Lithiation-Borylation | Alkyl groups, ethers, aryl halides (at low temp.) | Esters, ketones, aldehydes, nitriles, amides, acidic protons (e.g., -OH, -NH, -COOH) |

| Iridium-Catalyzed C-H Borylation | Halides, esters, amides, nitriles, ethers, silyl groups | Generally very broad tolerance; some directing group effects may occur. |

| Gold-Catalyzed Alkoxyboration | Aryl halides, esters, amides, nitriles, silyl ethers | Lewis basic nitrogen atoms can retard the reaction. acs.org |

Preparative Scale Synthesis Considerations for this compound

Scaling up the synthesis of this compound, particularly via the established lithiation-borylation route, introduces several challenges that must be carefully managed.

Reaction Conditions: The lithiation step is highly exothermic and requires strict temperature control. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction and decomposition of the thermally sensitive organolithium intermediate. The addition rate of the organolithium reagent must be carefully controlled. Furthermore, maintaining a completely anhydrous and inert atmosphere is crucial, as any moisture or oxygen will consume the expensive reagents and reduce the yield. bris.ac.uk

Flow Chemistry: To mitigate the hazards associated with large-scale organolithium reactions, flow chemistry has emerged as a powerful alternative to traditional batch processing. researchgate.net In a flow reactor, small volumes of reactants are mixed continuously, allowing for superior heat and mass transfer. acs.org This enables the safe handling of unstable intermediates at temperatures that might be impractical in batch mode (e.g., non-cryogenic temperatures). researchgate.net Flow chemistry has been successfully applied to lithiation-borylation sequences, enabling kilogram-scale production with short residence times and improved process safety. acs.org

Purification: The purification of boronic acids on a preparative scale can be challenging. Boronic acids are prone to dehydration, forming cyclic anhydride (B1165640) trimers known as boroxines, which can complicate characterization and purification. orgsyn.org They can also be difficult to purify via standard silica (B1680970) gel chromatography. reddit.com For large-scale production, purification is often achieved through:

Recrystallization: If the boronic acid is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., hot water or ethanol) is a scalable and effective method. reddit.com

Derivatization: The crude boronic acid can be converted into a more stable and easily purified derivative. Common derivatives include potassium trifluoroborate salts (formed by treatment with KHF₂) or MIDA boronates. These derivatives are often crystalline solids that can be purified by recrystallization and stored for long periods before the free boronic acid is regenerated if needed. acs.org Another strategy involves forming a crystalline adduct with diethanolamine, which can be isolated and later cleaved to recover the pure boronic acid. reddit.com

Acid-Base Extraction: A purification sequence involving selective extraction can be employed. The crude boronic acid can be treated with a base to form a water-soluble boronate salt, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid, which is collected by filtration. google.com

Reactivity and Mechanistic Investigations of 5 Bromobenzofuran 2 Yl Boronic Acid in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions Involving (5-Bromobenzofuran-2-yl)boronic acid

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, typically for the synthesis of biaryls, styrenes, and conjugated dienes. mychemblog.commdpi.com This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. mychemblog.com The benzofuran (B130515) motif is a common feature in many biologically active compounds, making the use of this compound in Suzuki-Miyaura reactions a key strategy for accessing novel pharmaceutical agents and functional materials. smolecule.commdpi.com

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of palladium source, the ligand, the base, and the solvent system. mdpi.com For the coupling of benzofuran derivatives, various palladium catalysts and conditions have been explored to maximize product yields.

Research on the synthesis of novel benzofuran derivatives containing a biaryl moiety has involved studying the optimal conditions for the Suzuki cross-coupling of a 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids. mdpi.com While this involves a bromo-benzofuran coupling with a boronic acid rather than the title compound itself, the optimization principles are directly applicable. In a model reaction, the use of a specific Pd(II) complex catalyst at a loading of 3 mol% was found to significantly enhance the yield to 97%. mdpi.com The choice of base is also critical; studies have shown that inorganic bases like K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH are effective, with K₂CO₃ often providing superior results in specific systems. mdpi.comnih.gov The solvent system plays a crucial role, with mixtures of an organic solvent and water, such as EtOH/H₂O, often being essential for achieving high yields, while using a single solvent like H₂O, EtOH, DMF, or DMSO can result in only trace amounts of the desired product. mdpi.com

| Palladium Catalyst | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 97% | mdpi.com |

| Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ | 1,4-dioxane/H₂O (4:1) | 25-76% | nih.gov |

| Pd(OAc)₂ | Na₃PO₄ | Dioxane | Modest-Good | nih.gov |

| PdCl₂ | NEt₃ | H₂O | Trace | mdpi.com |

The ligand coordinated to the palladium center is fundamental to the success of the Suzuki-Miyaura reaction. It influences the stability of the catalyst, the rate of oxidative addition, and the rate of reductive elimination. chemrxiv.org For challenging coupling partners, such as heteroaryl boronic acids that may be prone to decomposition, the choice of ligand is especially critical. nih.gov

Bulky and electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the coupling of less reactive substrates like aryl chlorides. nih.gov Ligands such as RuPhos and XPhos have been developed for this purpose. nih.govnih.gov A specific palladium precatalyst based on the biarylphosphine ligand XPhos has been shown to be effective for the direct synthesis of boronic acids from aryl halides. nih.gov However, research has also shown that bulky phosphine ligands can paradoxically promote an undesirable side reaction known as protodeboronation, where the boronic acid is consumed by reaction with water, thereby impeding the formation of the desired cross-coupling product. chemrxiv.org Therefore, a careful balance must be struck when selecting a ligand. In some cases, ligand-free systems or catalysts with specific ligands like cataCXium A are used to achieve higher yields and faster reaction times. nih.gov

This compound is a valuable partner for coupling with a wide range of aryl and heteroaryl halides and triflates. smolecule.comnih.gov The development of general reaction conditions has allowed for the efficient cross-coupling of various potassium heteroaryltrifluoroborates (stable surrogates of boronic acids) with aryl chlorides and bromides. nih.gov This demonstrates the broad applicability of the method for installing heterocyclic units like benzofuran onto other organic structures.

For example, benzofuran-2-yltrifluoroborate has been successfully coupled with 4-chlorobenzonitrile, achieving a 92% yield. nih.gov The reaction is not limited to simple aryl halides; it can be extended to more complex systems, including other heterocycles. nih.gov However, the reaction does have limitations. A significant challenge in Suzuki-Miyaura reactions is the competing side reaction of protodeboronation, which is the cleavage of the C–B bond. chemrxiv.org This is particularly problematic for certain heteroaromatic boronic acids, such as those derived from 2-furan, 2-thiophene, and 2-pyrrole, which can deboronate quickly under the basic conditions required for the coupling. nih.gov This instability can lead to lower yields and requires the development of highly active catalysts that promote the cross-coupling at a rate much faster than the decomposition of the boronic acid. nih.gov

| Coupling Partner Class | Example | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Aryl Chlorides | 4-Chlorobenzonitrile | Aryl-substituted benzofuran | 92% | nih.gov |

| Aryl Bromides | Various aryl bromides | Biaryl systems | Good to Excellent | mdpi.com |

| Heteroaryl Halides | Halogenated pyridines, thiophenes | Heterobiaryl systems | Good | nih.gov |

| Aryl Triflates | Various aryl triflates | Biaryl systems | Good | mychemblog.com |

Other Metal-Catalyzed Coupling Reactions Utilizing this compound

While the Suzuki-Miyaura reaction is the most common application for this compound, its utility extends to other metal-catalyzed transformations for the construction of carbon-carbon and carbon-heteroatom bonds.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting different reactivity and selectivity. beilstein-journals.orgnii.ac.jpnih.gov Nickel catalysts can efficiently activate challenging bonds, such as aromatic C–F bonds. beilstein-journals.orgnii.ac.jpnih.gov For instance, 2-fluorobenzofurans have been successfully coupled with arylboronic acids using a nickel catalyst. beilstein-journals.orgnii.ac.jpnih.gov This methodology allows for orthogonal coupling strategies where different carbon-halogen or carbon-fluorine bonds on the same molecule can be selectively functionalized. beilstein-journals.orgnii.ac.jpnih.gov In one example, a palladium catalyst was used to selectively couple an arylboronic acid at a C-Br position on a benzofuran ring, leaving a C-F bond intact. beilstein-journals.orgnih.gov Subsequently, a nickel catalyst was used to couple a different arylboronic acid at the C-F position, demonstrating the selective formation of two different C-C bonds on the same benzofuran scaffold. beilstein-journals.orgnih.gov This type of orthogonal approach could be applied to molecules like this compound to create complex, multi-substituted benzofuran structures.

Catalytic systems employing more than one metal can offer unique advantages in terms of reactivity and efficiency. A Pd(II)/CuI co-catalyzed coupling-cyclization reaction has been reported for the synthesis of 2-arylbenzofurans from 2-iodophenol (B132878) and a terminal alkyne, which serves as a precursor for further Suzuki reactions. mdpi.com While this does not directly use the title boronic acid as a starting material, it highlights the use of dual-metal systems in the synthesis of the core benzofuran structure upon which the boronic acid is built.

Furthermore, research into dual catalysis has led to the development of tandem reactions, such as a proton/metal-catalyzed benzofuran annulation/carbene transfer reaction. nih.gov This process allows for the synthesis of complex benzofuryl-substituted cyclopropanes and cycloheptatrienes, proceeding through key intermediates generated by the cooperative action of a Brønsted acid and a metal catalyst. nih.gov Such advanced catalytic strategies could potentially be adapted to utilize this compound for the construction of novel and complex molecular architectures. Boronic acids can also interact with metallo-enzymes, acting as inhibitors by forming covalent adducts with metal-bound hydroxide (B78521) ions in the active site, as seen with metallo-β-lactamases that contain zinc cations. nih.gov

Non-Catalytic Reactions and Functional Group Interconversions of this compound

While this compound is a prominent reagent in palladium-catalyzed cross-coupling reactions, it also participates in a variety of non-catalytic transformations that allow for the interconversion of the boronic acid moiety into other key functional groups. These reactions are synthetically valuable for modifying the benzofuran scaffold and are often characterized by their mild conditions and high functional group tolerance. The primary non-catalytic reactions include protodeboronation, oxidation to the corresponding phenol, and conversion into halides.

Protodeboronation

Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively removing the boronic acid group. This transformation can be an undesirable side reaction in catalytic coupling processes but can also be employed strategically as a purification method to remove unwanted regioisomers or as a traceless directing group in synthesis. rsc.org The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH. rsc.orged.ac.uk

The mechanism of protodeboronation for arylboronic acids can proceed through different pathways. In acidic media, the reaction is generally considered an electrophilic aromatic substitution where a proton replaces the boronic acid group. rsc.org Under basic conditions, the reaction often proceeds via the formation of a more reactive boronate anion. ed.ac.uk For heteroaromatic boronic acids, the stability can be significantly influenced by the electronic nature of the heterocyclic ring and the pH of the medium. ed.ac.uk

While specific studies on the protodeboronation of this compound are not extensively documented, the general principles of arylboronic acid reactivity suggest that this compound can undergo this transformation under appropriate acidic or basic conditions. For instance, heating in the presence of a strong acid or base in an aqueous or protic solvent system would be expected to yield 5-bromobenzofuran (B130475).

Table 1: General Conditions for Protodeboronation of Arylboronic Acids

| Reagent/Conditions | Substrate Type | Typical Yield | Reference |

| Acetic acid, 130 °C | Electron-rich and electron-deficient arylboronic acids | Good to Excellent | rsc.org |

| Aqueous NaClO, 100 °C | Arylboronic acids | Good | mdpi.com |

| CsF, H₂O | Tertiary diarylalkyl boronic esters | High | mdpi.com |

This table presents generalized conditions from the literature for arylboronic acids, which are expected to be applicable to this compound.

Oxidation to 5-Bromobenzofuran-2-ol

The oxidation of the boronic acid group to a hydroxyl group is a highly valuable transformation, providing a direct route to phenols from the corresponding arylboronic acids. This reaction is typically achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide under basic conditions, oxone, and N-oxides. nih.gov

A particularly mild and rapid method for the hydroxylation of aryl and heteroaryl boronic acids involves the use of N-oxides at ambient temperature. nih.govorganic-chemistry.org This approach is notable for its broad functional group compatibility, which would be advantageous for a substrate like this compound, preserving the bromo-substituent. organic-chemistry.org

The proposed mechanism for N-oxide mediated hydroxylation involves the nucleophilic attack of the N-oxide on the boronic acid, forming a key intermediate. This is followed by the migration of the aryl group from the boron to the oxygen atom, leading to a boronate ester. Subsequent cleavage and hydrolysis yield the corresponding phenol. organic-chemistry.org This method has been successfully applied to a range of heteroaryl boronic acids, suggesting its applicability for the synthesis of 5-Bromobenzofuran-2-ol from this compound. nih.gov

Table 2: Representative Conditions for the Oxidation of Heteroaryl Boronic Acids to Phenols

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Pyridine N-oxide | Dichloromethane | Room Temperature | Minutes | High | nih.govorganic-chemistry.org |

| Hydrogen Peroxide / NaOH | THF/H₂O | 0 °C to Room Temp | 1-3 hours | Good to Excellent | nih.gov |

| Oxone | Acetone/H₂O | Room Temperature | 1-2 hours | Good | nih.gov |

This table provides examples of conditions used for the oxidation of various heteroaryl boronic acids and is representative of the expected conditions for this compound.

Conversion to 2-Halo-5-bromobenzofurans

The boronic acid functionality can also be converted into a halogen (Cl, Br, I) through a process known as halodeboronation. This reaction provides an alternative route to aryl halides, which are themselves versatile precursors for further functionalization. Electrophilic halogen sources are typically employed for this transformation.

The halodeboronation of aryl boronic acids can be achieved using reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) for the introduction of chlorine, bromine, and iodine, respectively. While some methods are metal-free, others are promoted by base catalysis. organic-chemistry.org For instance, a facile method for the bromodeboronation and chlorodeboronation of aryl boronic acids utilizes 1,3-dihalo-5,5-dimethylhydantoin in the presence of a catalytic amount of sodium methoxide. nih.gov

Mechanistic investigations suggest that these reactions can proceed via a boronate-driven ipso-substitution pathway. organic-chemistry.org The application of these methods to this compound would be expected to yield the corresponding 2,5-dihalobenzofurans, such as 2-chloro-5-bromobenzofuran or 2,5-dibromobenzofuran.

Table 3: General Conditions for Halodeboronation of Aryl Boronic Acids

| Halogen Source | Catalyst/Base | Solvent | Product | Typical Yield | Reference |

| 1,3-Dichloro-5,5-dimethylhydantoin | NaOMe (cat.) | Methanol | Aryl Chloride | Good to Excellent | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | NaOMe (cat.) | Methanol | Aryl Bromide | Good to Excellent | nih.gov |

| N-Iodosuccinimide | KOAc (cat.) | Acetonitrile | Aryl Iodide | Good | organic-chemistry.org |

This table outlines general conditions for the halodeboronation of aryl boronic acids, which could be adapted for this compound.

Applications of 5 Bromobenzofuran 2 Yl Boronic Acid in Advanced Materials and Chemical Biology

Medicinal Chemistry and Drug Discovery Initiatives

The benzofuran (B130515) scaffold is a privileged structure in drug discovery, known to be a core component of various compounds with a wide array of pharmacological activities. nih.govrsc.org (5-Bromobenzofuran-2-yl)boronic acid serves as a key starting material for the synthesis of novel therapeutic agents, leveraging the reactivity of the boronic acid group for facile construction of carbon-carbon bonds, most notably through Suzuki-Miyaura cross-coupling reactions. researchgate.netchemrxiv.org

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk This has made them a major target for drug development. ed.ac.uk Boronic acid-containing compounds have been successfully developed as kinase inhibitors. mdpi.com The boronic acid moiety can form reversible covalent bonds or engage in other key interactions within the enzyme's active site. nih.gov

While specific studies detailing the synthesis of kinase inhibitors directly from this compound are emerging, its role as a precursor is well-established in principle. Medicinal chemists utilize this compound as a scaffold to generate libraries of novel benzofuran derivatives for screening against various kinase targets. smolecule.com The Suzuki-Miyaura coupling reaction enables the combination of the (5-bromobenzofuran-2-yl) core with diverse aryl or heteroaryl halides, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize inhibitory potency and selectivity. researchgate.netnih.gov

The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents. rsc.org Benzofuran derivatives have shown significant promise in this area, exhibiting a broad spectrum of antibacterial and antifungal activities. nih.govmdpi.com

Recent research has demonstrated the successful use of precursors derived from 5-bromobenzofuran (B130475) to synthesize potent antimicrobial agents. In one study, a series of novel benzofuran-based 1,2,4-triazole (B32235) derivatives were synthesized starting from 5-bromobenzofuran-2-carbohydrazide. nih.gov These hybrid molecules were evaluated for their antibacterial potential against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Several of the synthesized compounds displayed excellent antibacterial efficacy, with minimum inhibitory concentration (MIC) values comparable to the standard drug, penicillin. nih.gov The results highlighted that the benzofuran-triazole scaffold is a promising lead for developing new antibacterial drugs. nih.gov

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 10a | E. coli | 1.80 ± 0.25 |

| 10b | B. subtilis | 1.25 ± 0.60 |

| Penicillin (Standard) | E. coli | 2.4 ± 1.00 |

| Penicillin (Standard) | B. subtilis | 1.0 ± 1.50 |

Benzofuran derivatives are extensively investigated for their potential as anticancer agents, with research showing that the core structure can be modified to produce compounds with significant cytotoxic activity against various cancer cell lines. nih.govdntb.gov.ua The introduction of a halogen atom, such as bromine, into the benzofuran ring has been shown to significantly increase anticancer activity in many cases. nih.gov This enhancement is often attributed to the halogen's ability to form "halogen bonds," which can improve the binding affinity of the molecule to its biological target. nih.gov

This compound is a strategic starting material for creating these potent anticancer derivatives. smolecule.com Its boronic acid group facilitates the synthesis of complex molecules where the 5-bromobenzofuran unit is fused or linked to other heterocyclic or aromatic systems known for their cytotoxic properties. nih.gov For example, benzofuranyl imidazole (B134444) derivatives have been found to be cytotoxic towards ovarian carcinoma cell lines. nih.gov Similarly, novel benzofuran-based 1,2,3-triazole conjugates have been synthesized and screened for activity against lung (A-549) and cervical (HeLa) cancer cell lines, demonstrating the value of this hybrid approach. researchgate.net

| Compound Type | Cancer Cell Line | Activity Measurement | Reported Value (µM) |

|---|---|---|---|

| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | IC₅₀ | 5 |

| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | IC₅₀ | 0.1 |

| Benzofuran Carboxamide (Compound 3) | MCF-7 (Breast) | GI₅₀ | 0.7 |

| Benzofuran Carboxamide (Compound 3) | Panc-1 (Pancreatic) | GI₅₀ | 1.3 |

Beyond specific applications, this compound is fundamentally a versatile building block for the synthesis of diverse bioactive molecules. smolecule.comnih.gov Boronic acids are considered essential tools in medicinal chemistry for generating chemical libraries to explore structure-activity relationships (SAR). researchgate.netchemrxiv.org The Suzuki-Miyaura coupling is a primary reason for their popularity, as it allows for the efficient and selective creation of carbon-carbon bonds under mild conditions, compatible with a wide range of functional groups. chemrxiv.org

This reactivity allows chemists to readily incorporate the 5-bromobenzofuran moiety into larger, more complex structures. smolecule.com By systematically varying the coupling partners, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize them for specific biological targets, leading to the discovery of new therapeutic agents for a wide range of diseases. nih.govresearchgate.net

Functional Materials Development

The application of this compound extends beyond medicine into the realm of functional materials. The unique electronic and photophysical properties of the benzofuran ring system, combined with the reactive and sensing capabilities of the boronic acid group, make it an attractive component for advanced materials. nih.gov

Fluorescent probes are powerful tools for detecting and imaging specific analytes in chemical and biological systems. Boronic acid-based fluorescent sensors have been widely developed due to the ability of the boronic acid group to reversibly bind with diols, such as those found in carbohydrates and certain reactive oxygen species like hydrogen peroxide (H₂O₂). rsc.orgsemanticscholar.org This binding event alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of an attached fluorophore, leading to a detectable change in light emission. nih.gov

This compound is an ideal candidate for constructing such probes. The benzofuran core can act as the fluorescent reporter, as benzofuran derivatives are known to possess useful photophysical properties. nih.gov The boronic acid at the 2-position serves as the recognition site for the target analyte. The interaction of the analyte with the boronic acid can trigger a change in the fluorescence, such as an "Off-On" response, where fluorescence is quenched in the absence of the analyte and restored upon binding. nih.gov This mechanism allows for the sensitive and selective detection of biologically important molecules. rsc.orgmdpi.com

Synthesis of Organic Electronic Materials

This compound serves as a critical building block in the synthesis of advanced organic electronic materials. smolecule.com Its utility stems from its bifunctional nature, possessing both a boronic acid group and a bromine atom attached to a benzofuran core. This structure is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction. smolecule.comnih.gov This reaction enables the systematic construction of carbon-carbon bonds, which is fundamental to creating large, conjugated organic molecules and polymers that form the basis of organic electronic devices.

In this context, the benzofuran moiety is incorporated into a larger molecular or polymeric backbone. The Suzuki reaction allows for the coupling of the boronic acid end of the molecule (at the 2-position of the benzofuran ring) with an aryl halide, or conversely, the coupling of the bromo-substituted end (at the 5-position) with another molecule containing a boronic acid or ester. This step-growth polymerization method facilitates the synthesis of well-defined conjugated polymers where the benzofuran unit is a key repeating component. These resulting materials, often featuring alternating electron-rich and electron-deficient units, are designed to have specific electronic properties, such as tunable bandgaps, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The incorporation of the benzofuran heterocycle influences the polymer's solubility, photophysical properties, and charge transport characteristics. researchgate.net

Polymer Chemistry Applications

The application of this compound in polymer chemistry extends beyond materials for electronics to the creation of a variety of functional polymers through cross-coupling polycondensation. smolecule.com The dual reactivity of the molecule allows it to act as an A-B type monomer, where 'A' is the boronic acid and 'B' is the bromide, enabling its self-condensation or, more commonly, its copolymerization with other monomers.

This synthetic versatility allows for the integration of the rigid, planar benzofuran unit into various polymer backbones, including:

Conjugated Polymers: As mentioned, this is a primary application where the goal is to create materials with specific electronic and optical properties. High molecular weight polymers containing thiophene (B33073) and benzofuran units have been successfully synthesized via Suzuki polycondensation. rsc.orgresearchgate.net

Functional Polymers: The benzofuran core can be further functionalized before or after polymerization to introduce specific properties. This can include modifying substituents to enhance solubility, thermal stability, or to introduce responsive behaviors.

The Suzuki polycondensation process, for which this compound is a key reagent, is highly valued in polymer chemistry for its tolerance of a wide range of functional groups and its effectiveness in producing high molecular weight polymers under relatively mild conditions. rsc.org This enables the creation of complex and precisely structured macromolecules tailored for advanced applications. smolecule.com

Applications in Imaging and Diagnostics Research

Benzofuran Derivatives as Amyloid Imaging Agents

Derivatives of benzofuran, which can be synthesized using this compound as a starting scaffold, have emerged as promising agents for imaging amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). nih.govnih.gov The non-invasive detection of these plaques in the brain using techniques like Positron Emission Tomography (PET) is crucial for early diagnosis and for monitoring the effectiveness of therapeutic interventions. nih.gov

Researchers have developed series of benzofuran derivatives that demonstrate a high binding affinity for Aβ aggregates. nih.govacs.org In vitro binding assays, often using synthetic Aβ(1-42) aggregates or homogenates from AD brain tissue, have shown that these compounds can bind to amyloid plaques with high specificity and affinity, often in the nanomolar to subnanomolar range. nih.govacs.org The benzofuran core structure has proven to be tolerant of various structural modifications, allowing chemists to fine-tune properties like lipophilicity, which is essential for crossing the blood-brain barrier, and binding kinetics. nih.govacs.org For instance, studies have shown that modifying substituents on a phenyl group attached to the benzofuran core can modulate binding affinity.

Radiosynthesis of Labeled Analogues for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

A critical step in developing an effective imaging agent is the ability to label it with a suitable radioisotope. Benzofuran derivatives have been successfully radiolabeled with isotopes for both PET and SPECT imaging. nih.govresearchgate.net

For PET imaging, which offers high sensitivity and resolution, analogues are typically labeled with short-lived positron emitters such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).

¹⁸F-Labeling: A common strategy for introducing ¹⁸F is through nucleophilic substitution. A precursor molecule, often containing a good leaving group like a tosylate, is reacted with [¹⁸F]fluoride. acs.org This method has been used to produce ¹⁸F-labeled benzofuran derivatives that show good brain uptake and specific labeling of amyloid plaques in animal models. nih.govacs.org For example, one such tracer displayed a high brain uptake of 5.66% of the injected dose per gram (%ID/g) at 10 minutes post-injection in mice. nih.govacs.org

¹¹C-Labeling: Carbon-11 labeling is often achieved by reacting a precursor molecule (e.g., a desmethyl derivative) with a ¹¹C-methylating agent like [¹¹C]methyl triflate. nih.gov A ¹¹C-labeled benzofuran derivative showed excellent initial brain penetration (4.8 %ID/g at 2 minutes) and rapid washout from healthy brain tissue, which are desirable properties for an imaging agent. nih.gov

For SPECT imaging, which is more widely available and cost-effective than PET, derivatives are labeled with gamma-emitting isotopes like Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I, used as a surrogate for ¹²³I in early-stage research). researchgate.netnih.gov Radioiodinated benzofuran-based molecules have been synthesized and evaluated as potential SPECT probes for imaging not only amyloid but also other targets in the brain, such as prion deposits and glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.netnih.gov These labeled compounds have demonstrated sufficient brain uptake and clearance to warrant further investigation. researchgate.net

Structure Activity Relationship Studies of 5 Bromobenzofuran 2 Yl Boronic Acid Derivatives

Impact of Substituent Modifications on Reactivity Profiles

The reactivity of (5-Bromobenzofuran-2-yl)boronic acid derivatives is primarily dictated by the two distinct functional groups, which can be selectively targeted in cross-coupling reactions. The boronic acid group is a cornerstone for Suzuki-Miyaura couplings, a powerful method for forming carbon-carbon bonds. nih.govmdpi.com Simultaneously, the C-5 bromine atom provides an additional handle for similar palladium-catalyzed reactions. researchgate.netresearchgate.net This orthogonality is the key to its synthetic utility.

The choice of catalyst and reaction conditions determines which site reacts. For instance, palladium-catalyzed Suzuki-Miyaura reactions can be optimized to couple an aryl group at the C-5 position by reacting the bromo-substituent with another boronic acid or ester. researchgate.net Subsequently, the boronic acid at the C-2 position can be used in a second, different coupling reaction. This stepwise functionalization allows for the controlled synthesis of complex, unsymmetrically substituted biaryl and heteroaryl benzofuran (B130515) derivatives.

The electronic properties of the coupling partners also influence the reactivity. Electron-donating or electron-withdrawing groups on the arylboronic acid partner can affect the rate and yield of the Suzuki-Miyaura reaction. nih.gov Generally, boronic acids with electron-withdrawing groups may exhibit different reaction kinetics compared to those with electron-donating groups, a factor that can be exploited for fine-tuning synthetic strategies. nih.gov Steric hindrance from bulky substituents near the reactive sites can also decrease reactivity and lower yields. nih.govbeilstein-journals.org

Table 1: Conceptual Reactivity Profiles of this compound in Orthogonal Suzuki-Miyaura Coupling

| Reaction Step | Reactive Site Targeted | Typical Catalyst System | Coupling Partner | Resulting Modification |

|---|---|---|---|---|

| Step 1 | C5-Br (Aryl Bromide) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with base (e.g., K₃PO₄, Cs₂CO₃) | Arylboronic Acid (Ar¹-B(OH)₂) | Substitution at the C-5 position to form a 5-arylbenzofuran derivative. |

| Step 2 | C2-B(OH)₂ (Boronic Acid) | Palladium(0) catalyst with base | Aryl Halide (Ar²-X) | Substitution at the C-2 position to form a 2,5-diarylbenzofuran derivative. |

Influence of Structural Variations on Biological Activity

The benzofuran core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgscienceopen.commedcraveonline.comnih.gov Structural modifications to the this compound skeleton can significantly impact its therapeutic potential.

Role of the 5-Bromo Substituent: The presence of a halogen atom on the benzofuran ring is a known determinant of biological activity. nih.gov Halogenation, particularly with bromine or chlorine, can enhance the anticancer properties of benzofuran derivatives. nih.gov This is often attributed to the halogen's ability to form "halogen bonds," which are stabilizing interactions with nucleophilic sites in biological targets like enzymes, thereby improving binding affinity. nih.gov Therefore, the bromine atom at the C-5 position is not just a synthetic handle but also a potentially crucial pharmacophoric element. Studies on various halogenated benzofurans confirm that the position of the halogen is a critical factor for cytotoxicity. nih.gov

Influence of the Boronic Acid Moiety: The boronic acid group itself is a key pharmacophore. As a Lewis acid, it can form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of proteases. nih.govmdpi.com This interaction is the mechanism behind the anticancer activity of drugs like bortezomib, a proteasome inhibitor. nih.gov Consequently, derivatives of this compound are investigated as potential enzyme inhibitors. A structure-activity relationship study on a series of dipeptide boronic acids showed that replacing the C-terminal boronic acid with an amide resulted in nearly inactive compounds, highlighting the essential role of the boronic acid for high-affinity enzyme binding. nih.gov

Effect of C-2 and C-5 Substitutions: By using the dual reactivity of the parent compound, various substituents can be introduced at the C-2 and C-5 positions, leading to diverse biological profiles. For instance, the introduction of heterocyclic rings like thiazole (B1198619) or pyrazoline at the C-2 position has been shown to be crucial for the cytotoxic activity of some benzofuran derivatives. nih.gov Angiogenesis inhibitors have been developed from benzofuran scaffolds, where the arrangement of groups around the core dictates the activity and selectivity. researchgate.net The synthesis of benzofuran-based derivatives as inhibitors of acetylcholinesterase for potential Alzheimer's disease treatment further underscores the versatility of this scaffold. nih.gov The combination of the 5-bromo substituent and various aryl or heterocyclic groups introduced via the boronic acid function allows for the exploration of a vast chemical space to optimize potency and selectivity against different biological targets.

Table 2: Influence of Structural Motifs on the Biological Activity of Benzofuran Derivatives

| Structural Feature | Position on Benzofuran Core | Observed Influence on Biological Activity | Potential Therapeutic Area |

|---|---|---|---|

| Bromine Atom | C-5 | Enhances binding affinity through halogen bonding, often increasing cytotoxicity. nih.gov | Anticancer nih.gov |

| Boronic Acid | C-2 | Acts as a pharmacophore, forming reversible covalent bonds with enzyme active sites (e.g., serine proteases). nih.govmdpi.com | Anticancer (Proteasome Inhibition), Antimicrobial nih.govmdpi.com |

| Aryl/Heterocyclic Groups | C-2 or C-5 (via coupling) | Modulates potency and selectivity; specific heterocycles (e.g., pyrazoline, isoxazole) can be essential for activity. nih.gov | Anticancer, Anti-inflammatory, Neurodegenerative Diseases nih.govnih.govpharmatutor.org |

| Benzene-sulfonamide | Attached via C-2 or C-5 | Can confer inhibitory activity against specific pathways, such as the HIF-1 pathway in cancer. nih.gov | Anticancer nih.gov |

Future Directions and Emerging Research Avenues for 5 Bromobenzofuran 2 Yl Boronic Acid

Development of Novel Synthetic Methodologies

While (5-Bromobenzofuran-2-yl)boronic acid is commercially available, the development of novel, efficient, and sustainable synthetic methodologies remains a key area of research. Future efforts are likely to focus on improving yield, reducing waste, and accessing a wider range of functionalized derivatives.

Key research thrusts include:

Greener Synthetic Routes: Current syntheses often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future methodologies may explore one-pot syntheses or flow chemistry processes to improve efficiency and environmental friendliness. nih.gov

Catalytic C-H Borylation: Direct C-H borylation of the 5-bromobenzofuran (B130475) core using transition metal catalysts (e.g., iridium or rhodium) represents a highly atom-economical approach. nih.gov Research in this area could lead to more direct and scalable production methods, bypassing traditional routes that involve Grignard or organolithium intermediates.

Synthesis of Derivatives: The synthesis of novel heterocyclic systems starting from this compound and its precursors is an active field. mdpi.comsciepub.comresearchgate.net These efforts aim to create libraries of complex molecules with diverse functionalities for screening in various applications. For instance, derivatives have been synthesized to create novel thiazoles, pyrazoles, and pyridines. sciepub.comresearchgate.net

Table 1: Selected Synthesized Heterocycles from 5-Bromobenzofuran Precursors

| Starting Material Class | Reagents | Resulting Heterocycle | Potential Application | Reference |

|---|---|---|---|---|

| 2-Acetyl-5-bromobenzofuran | Thiosemicarbazide, Hydrazonyl Halides | Thiazole (B1198619), Pyrazole | Biological Evaluation | sciepub.com |

| 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile | Diazonium salts, Hydrazonoyl halides | Pyrazoles | Organic Synthesis | researchgate.net |

Exploration of Untapped Catalytic Applications

Beyond its well-established role as a reagent in Suzuki-Miyaura coupling reactions, there is a growing interest in using boronic acids themselves as catalysts. smolecule.com This emerging field, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom to activate functional groups. rsc.org

Future research into the catalytic applications of this compound could explore:

Activation of Hydroxy Groups: Boronic acids can form reversible covalent bonds with alcohols, diols, and carboxylic acids, activating them for subsequent reactions. rsc.org this compound could be investigated as a catalyst for reactions such as amidation, esterification, and Friedel-Crafts-type alkylations under mild conditions. rsc.org The electronic properties of the bromobenzofuran scaffold may offer unique selectivity compared to simpler arylboronic acids.

Asymmetric Catalysis: By incorporating chiral motifs into the benzofuran (B130515) structure or using it in conjunction with chiral ligands, it may be possible to develop novel asymmetric catalysts for stereoselective synthesis.

Metal Complexation: Studies indicate that this compound can form complexes with various metal ions, which can enhance its reactivity. smolecule.com This property could be exploited to design novel bimetallic catalytic systems for complex organic transformations.

Advanced Biomedical and Materials Science Explorations

The unique structural and electronic properties of the this compound scaffold make it a highly promising candidate for development in medicine and materials science. smolecule.com

Biomedical Applications: The benzofuran core is a common motif in biologically active compounds, and the boronic acid group can act as a key pharmacophore, often forming reversible covalent bonds with enzyme active sites. nih.govresearchgate.net

Enzyme Inhibition: Derivatives are being explored as potential kinase inhibitors for applications in oncology and inflammatory diseases. smolecule.com The boronic acid moiety is also a known inhibitor of serine proteases and β-lactamases, suggesting potential for developing novel anticancer and antibacterial agents. researchgate.netmdpi.com

Biosensors: Boronic acids are well-known for their ability to bind reversibly with cis-diols, a structural feature found in sugars and glycoproteins. rsc.orgmdpi.com This interaction can be harnessed to create sensors for glucose monitoring or for detecting cancer biomarkers, which often have altered glycosylation patterns. mdpi.comnih.gov

Drug Delivery: The stimuli-responsive nature of the boronic acid-diol interaction is being used to design "smart" drug delivery systems. mdpi.com For instance, hydrogels or polymers functionalized with this compound could be engineered to release therapeutic agents like insulin (B600854) in response to changes in glucose concentration. researchgate.net

Materials Science Applications: The rigid, planar structure of the benzofuran ring, combined with the reactive boronic acid group, provides a versatile platform for creating advanced functional materials.

Organic Electronics: The compound serves as a building block for synthesizing novel polymers and conjugated molecules with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com

Fluorescent Probes: The benzofuran ring possesses unique photophysical properties, making it an excellent scaffold for the design of fluorescent probes for biological imaging and sensing applications. smolecule.com

Self-Healing Materials and Vitrimers: The dynamic and reversible nature of boronic ester bonds is ideal for the creation of vitrimers—a class of polymers that combine the processability of thermoplastics with the superior mechanical properties of thermosets. researchgate.net These materials can exhibit self-healing properties, making them attractive for coatings, adhesives, and recyclable composites.

Table 2: Emerging Applications and Research Directions

| Field | Application Area | Underlying Principle | Future Research Focus | Reference(s) |

|---|---|---|---|---|

| Biomedical | Kinase Inhibitors | Building block for bioactive molecules | Synthesis of derivatives for anticancer and anti-inflammatory therapies | smolecule.com |

| Antimicrobial Agents | Interference with bacterial metabolic pathways | Development of novel antibiotics to combat resistance | smolecule.commdpi.com | |

| Glucose Sensors | Reversible covalent bonding with cis-diols (sugars) | Designing highly selective and sensitive sensors for diabetes management | mdpi.comnih.gov | |

| Drug Delivery Systems | Stimuli-responsive cleavage of boronic esters | Creation of glucose-responsive systems for insulin delivery | mdpi.comresearchgate.net | |

| Materials Science | Organic Electronics | Incorporation into conjugated polymer backbones | Developing new materials for OLEDs and OPVs | smolecule.com |

| Fluorescent Probes | Intrinsic photophysical properties of the benzofuran core | Designing probes for biological imaging and chemical sensing | smolecule.com |

Q & A

Q. 1.1. What synthetic strategies are optimal for preparing (5-Bromobenzofuran-2-yl)boronic acid while ensuring stability?

The compound is synthesized via iterative cross-coupling reactions using a 5-bromobenzofuran-2-yl MIDA boronate intermediate. MIDA boronates enhance stability compared to free boronic acids, enabling bench-top storage under air for months without decomposition. Hydrolysis under mild acidic conditions (e.g., 1M HCl in THF/water) yields the boronic acid . Key considerations:

- Use Pd-catalyzed Suzuki-Miyaura couplings for regioselective functionalization.

- Avoid prolonged exposure to moisture or basic conditions to prevent boroxine formation.

Q. 1.2. How can researchers characterize and confirm the purity of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and selectivity. Parameters:

- Column: C18 reversed-phase.

- Mobile phase: Methanol/water with 0.1% formic acid.

- Limit of detection (LOD): <1 ppm for trace impurities (e.g., residual boronic acid intermediates) .

Complementary techniques: B NMR for boron environment analysis and MALDI-MS for sequencing boronic acid-containing peptides .

Q. 1.3. What are the key stability challenges for this compound under experimental conditions?

- Hydrolysis : Boronic acids reversibly form boronate esters with diols (e.g., glycerol in buffers). Stabilize by maintaining pH >8.5 or using diol-free solvents .

- Oxidative debromination : Monitor via H NMR for loss of bromine signals. Store in inert atmospheres (<1 ppm O) .

Advanced Research Questions

Q. 2.1. How does the bromobenzofuran moiety influence boronic acid-diol binding kinetics in sensor applications?

The electron-withdrawing bromine and rigid benzofuran scaffold enhance binding affinity and selectivity for 1,2-/1,3-diols (e.g., glucose, bacterial glycans). Kinetic studies using stopped-flow fluorescence show:

- Binding rate () : Faster with cis-diols (e.g., D-fructose) vs. trans-diols (e.g., D-glucose).

- pH dependence : Optimal binding at pH 7.4–8.5, where boronic acid exists as the trigonal boronate form .

Methodological tip : Use fluorescence anisotropy to track real-time binding with Gram-positive bacterial cell walls .

Q. 2.2. What strategies mitigate boronic acid trimerization during MALDI-MS analysis of peptide conjugates?

Q. 2.3. How does this compound compare to combretastatin A-4 derivatives in tubulin polymerization inhibition?

this compound derivatives mimic combretastatin’s cis-stilbene structure but replace hydroxyl groups with boronic acid. Key findings:

- Potency : IC = 0.48–2.1 μM against B-16 melanoma cells vs. 0.1 μM for combretastatin A-4.

- Mechanism : Boronic acid acts as a hydrogen-bond acceptor, stabilizing interactions with tubulin’s β-subunit .

Experimental design : Use fluorescence polarization assays with purified tubulin to quantify polymerization inhibition .

Q. 2.4. Can this compound be integrated into stimuli-responsive polymers for drug delivery?

Yes. Copolymerization with thermoresponsive monomers (e.g., NIPAM) enables pH- and glucose-dependent swelling:

Q. 2.5. What thermal degradation pathways are expected for halogenated benzofuranyl boronic acids?

Thermogravimetric analysis (TGA) under nitrogen reveals:

- Step 1 (200–300°C): Loss of bromine as HBr, forming benzofuran-2-ylboronic acid.

- Step 2 (>300°C): Boronate ester decomposition to boron oxides.

Implications : Bromine reduces thermal stability but enhances flame retardancy via radical scavenging .

Contradictions and Data Gaps

- Stability vs. Reactivity : While MIDA boronates improve shelf-life , free boronic acids exhibit superior reactivity in coupling reactions. Resolve by optimizing protection/deprotection protocols.

- Biological Activity : Limited direct data on this compound’s anticancer efficacy. Prioritize in vitro screens against glioblastoma (U87) and myeloma (RPMI-8226) cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.